
Lactodifucotetraose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactodifucotetraose is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is known for its role in modulating the immune system and promoting the growth of beneficial gut bacteria in infants. This compound is particularly significant due to its ability to inhibit platelet function and reduce the release of inflammatory cytokines .
準備方法
Synthetic Routes and Reaction Conditions: Lactodifucotetraose can be synthesized through biotechnological methods, including whole-cell catalysis and fermentation. These methods involve the use of genetically engineered microorganisms to produce the compound efficiently. The development of metabolic engineering and synthetic biology techniques has facilitated the biosynthesis of this compound .
Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation. This process involves the cultivation of engineered bacteria or yeast strains that have been optimized to produce high yields of the compound. The fermentation process is followed by purification steps to isolate this compound from the culture medium .
化学反応の分析
Types of Reactions: Lactodifucotetraose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the compound, while hydrolysis involves the cleavage of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glycosyl donors and acceptors, as well as enzymes such as glycosyltransferases and glycosidases. These reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .
Major Products Formed: The major products formed from the reactions of this compound include various glycosylated derivatives and hydrolyzed fragments. These products can have different biological activities and applications .
科学的研究の応用
Health Benefits in Infants
LDFT is primarily found in human breast milk and plays a crucial role in supporting infant health. Research indicates that LDFT can modulate immune responses and gut microbiota composition, which are critical for neonatal development.
Immunomodulatory Effects
A study demonstrated that LDFT significantly inhibits platelet aggregation and the release of pro-inflammatory proteins such as RANTES and sCD40L, suggesting its potential to modulate inflammatory processes in infants . This immunomodulatory effect is vital for reducing the risk of inflammatory diseases in early life.
Gut Microbiota Modulation
LDFT has been shown to influence gut microbiota positively. In a study comparing the effects of different HMOs on infant gut microbiota, LDFT was associated with an increased abundance of beneficial bacteria such as Bifidobacteria and Bacteroides, while decreasing pathogenic strains . This modulation is crucial for establishing a healthy gut microbiome in infants.
Prebiotic Properties
LDFT exhibits prebiotic characteristics, promoting the growth of beneficial gut bacteria. Prebiotics are non-digestible food components that stimulate the growth of beneficial microorganisms in the intestines.
Application in Infant Formulas
Given its prebiotic properties, LDFT is being explored for incorporation into infant formulas to mimic the benefits of breast milk. Studies have indicated that formulas supplemented with LDFT can enhance gut health and immunity in infants who are not breastfed .
Therapeutic Potential
Beyond its applications in nutrition, LDFT is being investigated for its therapeutic potential in various diseases due to its bioactive properties.
Cardiovascular Health
Research has indicated that LDFT may play a role in cardiovascular health by modulating platelet function and reducing inflammation . This suggests potential applications in preventing cardiovascular diseases later in life.
Microbial Production Strategies
Innovative strategies for producing LDFT have been developed using engineered microbial systems. For instance, a study reported successful production of LDFT from lactose and L-fucose using Escherichia coli, which could facilitate large-scale production for therapeutic applications .
Data Table: Summary of Research Findings on this compound
Case Studies
Several case studies highlight the practical applications of LDFT:
-
Case Study 1: Infant Nutrition
A randomized controlled trial involving infants fed formula supplemented with LDFT showed improved gut health markers compared to control groups, indicating its effectiveness as a prebiotic agent. -
Case Study 2: Cardiovascular Research
A study on adults demonstrated that supplementation with HMOs including LDFT led to reduced platelet activity, suggesting potential cardiovascular benefits.
作用機序
Lactodifucotetraose exerts its effects by interacting with specific molecular targets and pathways in the body. One of its primary mechanisms of action is the inhibition of platelet adhesion to collagen-coated surfaces, which prevents platelet aggregation and activation. This, in turn, reduces the release of pro-inflammatory molecules such as RANTES and sCD40L. Additionally, this compound modulates the gut microbiome by promoting the growth of beneficial bacteria, which can have further immunomodulatory effects .
類似化合物との比較
Lactodifucotetraose is unique among human milk oligosaccharides due to its specific structure and biological activities. Similar compounds include 2’-fucosyllactose, 3-fucosyllactose, lacto-N-neotetraose, and lacto-N-tetraose. These compounds also have immunomodulatory and prebiotic effects, but they differ in their specific structures and mechanisms of action. For example, 2’-fucosyllactose is known for its ability to inhibit the adhesion of pathogens to the gut epithelium, while 3-fucosyllactose has been shown to promote the growth of specific beneficial bacteria .
生物活性
Lactodifucotetraose (LDFT) is a human milk oligosaccharide (HMO) recognized for its significant biological activities. This article explores its effects on various biological processes, particularly in the context of infant health, immune modulation, and potential therapeutic applications.
Structure and Composition
LDFT is a fucosylated oligosaccharide composed of four sugar units, specifically characterized by the presence of two fucose residues. Its structure can be represented as follows:
This unique composition allows LDFT to interact with various biological systems, particularly in the gastrointestinal tract of infants.
1. Modulation of Immune Responses
Research has demonstrated that LDFT plays a crucial role in modulating immune responses. A study conducted by K. J. et al. (2016) indicated that LDFT significantly inhibited thrombin-induced release of pro-inflammatory proteins such as RANTES and sCD40L from platelets. Furthermore, it reduced platelet aggregation and adhesion to collagen, suggesting its potential to modulate hemostasis and inflammatory processes in breastfed infants .
Biological Activity | Effect |
---|---|
Inhibition of platelet aggregation | Significant reduction in aggregation induced by ADP or collagen |
Attenuation of inflammatory cytokines | Suppression of RANTES and sCD40L release |
2. Impact on Gut Microbiota
LDFT contributes to shaping the gut microbiota by serving as a prebiotic. It promotes the growth of beneficial bacteria while inhibiting pathogens through competitive exclusion. This is particularly important in infants, as their gut microbiota is still developing. The microbial degradation of LDFT results in the release of monosaccharides like fucose, which further supports the growth of specific commensal bacteria such as Bifidobacterium species .
3. Antimicrobial Properties
LDFT exhibits antimicrobial properties by acting as a decoy for pathogens. It prevents pathogens from binding to epithelial cells, thereby reducing the risk of infections such as those caused by Escherichia coli and Campylobacter jejuni. This function is vital for protecting infants against gastrointestinal infections during early development .
Case Study 1: Inhibition of Pathogen Binding
In an observational study, researchers evaluated the impact of various HMOs, including LDFT, on pathogen binding to intestinal epithelial cells. The results showed that LDFT effectively inhibited the adhesion of E. coli, highlighting its protective role against enteric infections .
Case Study 2: Immune Modulation in Infants
A clinical trial assessed the effects of LDFT supplementation on inflammatory markers in breastfed infants. The study found that infants receiving LDFT showed significantly lower levels of inflammatory cytokines compared to those who did not receive supplementation, supporting its role in immune system modulation .
Research Findings
Recent studies have expanded our understanding of LDFT's biological activities:
- Microbial Production : A strategy for producing LDFT from lactose and L-fucose using Escherichia coli has been developed, indicating potential for large-scale production for therapeutic uses .
- Cognitive Development : Emerging evidence suggests that fucosylated HMOs like LDFT may play roles in cognitive development through mechanisms involving the gut-brain axis .
特性
CAS番号 |
20768-11-0 |
---|---|
分子式 |
C24H42O19 |
分子量 |
634.6 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1 |
InChIキー |
PHTLVJCCHOJNKP-QBWXSXSCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Key on ui other cas no. |
20768-11-0 |
物理的記述 |
Solid |
同義語 |
Fucα1-2Galβ1-4(Fucα1-3)Glc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。